tert-Butyl Pyrrolidine-3-carboxylate
Overview
Description
tert-Butyl Pyrrolidine-3-carboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The tert-butyl group attached to the carboxylate moiety provides steric hindrance, making it a useful protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl Pyrrolidine-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl Pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like Dess-Martin periodinane to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while reduction produces amine derivatives.
Scientific Research Applications
tert-Butyl Pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl Pyrrolidine-3-carboxylate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Pyrrolidine-1-carboxylate: Similar in structure but with the carboxylate group at a different position.
tert-Butyl ®-piperidin-3-ylcarbamate: A similar compound with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 3-bromopyrrolidine-1-carboxylate: A brominated derivative used in different synthetic applications.
Uniqueness
tert-Butyl Pyrrolidine-3-carboxylate is unique due to its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis, allowing for selective reactions and the synthesis of complex molecules.
Biological Activity
tert-Butyl pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a tert-butyl group and a carboxylate moiety. This configuration contributes to its lipophilicity and ability to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence protein-ligand interactions. The compound can act as an inhibitor or activator depending on the target enzyme or receptor, which is facilitated by the steric hindrance provided by the tert-butyl group. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications in disease treatment.
- Receptor Modulation : By binding to receptors, it can alter signaling pathways that are crucial in various physiological processes.
1. Enzyme Mechanisms
Research indicates that this compound is utilized in studies examining enzyme mechanisms. Its structural properties make it a valuable tool for probing active sites of enzymes, allowing researchers to gain insights into enzyme kinetics and inhibition patterns.
2. Therapeutic Potential
The compound has potential applications in drug development, particularly for targeting diseases such as cancer and neurological disorders. Its ability to act on specific molecular targets suggests that it could be developed into novel therapeutic agents.
3. Case Studies
Several studies have highlighted the biological activity of related compounds:
- A study demonstrated that derivatives of pyrrolidine compounds exhibited significant antiviral activity against influenza virus neuraminidase, suggesting a potential role for this compound in antiviral drug design .
- Another investigation focused on the synthesis and evaluation of pyrrolidine-based inhibitors for various enzymes, showcasing their potential in modulating enzyme activity effectively .
Research Findings
Recent studies have provided quantitative data on the efficacy of this compound and its derivatives:
Properties
IUPAC Name |
tert-butyl pyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h7,10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAHLXHVEMYNMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625416 | |
Record name | tert-Butyl pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91040-52-7 | |
Record name | tert-Butyl pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl pyrrolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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